molecular formula C39H50O B8461853 3,5-Bis[2-(3,5-di-tert-butylphenyl)ethenyl]benzaldehyde CAS No. 223574-09-2

3,5-Bis[2-(3,5-di-tert-butylphenyl)ethenyl]benzaldehyde

Cat. No.: B8461853
CAS No.: 223574-09-2
M. Wt: 534.8 g/mol
InChI Key: LEAJPWHJWOPKLX-UHFFFAOYSA-N
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Description

3,5-Bis[2-(3,5-di-tert-butylphenyl)ethenyl]benzaldehyde is a useful research compound. Its molecular formula is C39H50O and its molecular weight is 534.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

223574-09-2

Molecular Formula

C39H50O

Molecular Weight

534.8 g/mol

IUPAC Name

3,5-bis[2-(3,5-ditert-butylphenyl)ethenyl]benzaldehyde

InChI

InChI=1S/C39H50O/c1-36(2,3)32-20-29(21-33(24-32)37(4,5)6)15-13-27-17-28(19-31(18-27)26-40)14-16-30-22-34(38(7,8)9)25-35(23-30)39(10,11)12/h13-26H,1-12H3

InChI Key

LEAJPWHJWOPKLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C=CC2=CC(=CC(=C2)C=O)C=CC3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3,5-dibromobenzaldehyde (31.7 g, 120 mmoles), 3,5-di-t-butylstyrene (65.0 g, 301 mmoles), anhydrous sodium carbonate (31.9 g, 301 mmoles), trans-di(μ-acetato)-bis[o-(di-o-tolylphosphino)benzyl]dipalladium (II) (244 mg, 0.26 mmoles, 0.1 mole %), 2,6-di-t-butylcresol (13.3 g, 60 mmoles) and anhydrous N,N-dimethylacetamide (130 mL) was degassed thoroughly whilst stirring under oil-pump vacuum, purging with argon. The reaction mixture was then heated under argon at 130° C. for 26.5 h. After cooling, ether (250 mL) and hydrochloric acid (1.5 M, 150 mL) were added carefully. A suspension remained in the organic layer, which was washed with distilled water (5×125 mL) and evaporated. The combined aqueous layers were extracted with ether (100 mL) and this organic extract was washed with distilled water (4×30 mL) and combined with the main organic fraction. The crude product was triturated thoroughly with cold pet. ether (40-60), filtered and recrystallized from dichloromethane/pet. ether (60-80) to give colourless crystals of 3,5-bis(3′,5′-di-t-butylstyryl)benzaldehyde (44.61 g, 69%), m.p. 217-219° C. (Found: C, 87.7; H, 9.7. C39H50O requires C, 87.6; H, 9.4%); νmax (CHCl3)/cm−1 1698s (C═O), 1596s (C═C) and 964s (C═C—H trans); λmax (CHCl3)/nm 316 (log ε/dm3 mol−1 cm−1 4.65); δH(500 MHz; CDCl3) 1.41 (36H, s, t-Bu), 7.20 and 7.34 (4H, d, J 16, vinyl H), 7.43 (2H, dd, J 2, sp H), 7.44 (4H, d, J 2, sp H), 7.94 (1H, m, cp H), 7.95 (2H, d, J 1.5, cp H) and 10.11 (1H, s, CHO); m/z (APCI+) 535 (M+, 100%).
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
31.9 g
Type
reactant
Reaction Step One
Name
2,6-di-t-butylcresol
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
244 mg
Type
catalyst
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

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